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  • Product: 5-Bromo-2,3-dihydroxybenzaldehyde
  • CAS: 52924-55-7

Core Science & Biosynthesis

Foundational

chemical structure of 5-bromo-2,3-dihydroxybenzaldehyde

The following technical guide details the chemical structure, synthesis, and application of 5-bromo-2,3-dihydroxybenzaldehyde , a halogenated catechol derivative critical in medicinal chemistry for the development of PTP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 5-bromo-2,3-dihydroxybenzaldehyde , a halogenated catechol derivative critical in medicinal chemistry for the development of PTP1B inhibitors and Schiff base ligands.

Structure, Synthesis, and Medicinal Applications

Chemical Identity & Structural Profile

5-Bromo-2,3-dihydroxybenzaldehyde is a brominated derivative of 2,3-dihydroxybenzaldehyde (o-pyrocatechualdehyde). Unlike its isomer 5-bromoprotocatechualdehyde (3,4-dihydroxy), this compound features a vicinal diol (catechol) motif adjacent to the aldehyde group, creating a unique chelating site and electronic environment.

PropertyData
IUPAC Name 5-Bromo-2,3-dihydroxybenzaldehyde
CAS Number 52924-55-7
Molecular Formula

Molecular Weight 217.02 g/mol
Appearance Pale brown to yellow powder
Melting Point 128–130 °C
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in

Key Functional Groups Aldehyde (

), Hydroxyls (

), Bromide (

)
Structural Analysis

The molecule is planar. The


-OH group typically forms an intramolecular hydrogen bond  with the carbonyl oxygen of the aldehyde, stabilizing the structure and shifting the carbonyl stretching frequency in IR. The bromine atom at 

exerts an inductive electron-withdrawing effect, increasing the acidity of the phenolic protons and activating the aldehyde towards nucleophilic attack (e.g., Schiff base formation).

NMR Signature (


, 400 MHz, DMSO-

):
  • 
     9.8–10.2 ppm (s, 1H):  Aldehyde proton (CHO).
    
  • 
     9.0–11.0 ppm (br s, 2H):  Phenolic hydroxyls (exchangeable).
    
  • Aromatic Region: Two protons at positions

    
     and 
    
    
    
    . Due to the 5-bromo substitution, these protons are meta to each other.
    • 
       (
      
      
      
      ~7.3 ppm):
      Doublet (
      
      
      Hz). Deshielded by the ortho-aldehyde group.
    • 
       (
      
      
      
      ~7.0 ppm):
      Doublet (
      
      
      Hz). Shielded relative to
      
      
      .[1]

Synthetic Pathways

While direct bromination of 2,3-dihydroxybenzaldehyde is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-bromo and 6-bromo isomers). The regioselective route starting from o-vanillin is the industry standard for high-purity synthesis.

Pathway: Bromination-Demethylation Strategy

This two-step protocol ensures the bromine is installed exclusively at the 5-position before the catechol is unmasked.

Synthesis Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Bromination (Br2, HOAc, NaOAc) Start->Step1 Regioselective Electrophilic Sub. Inter 5-Bromo-o-vanillin (Intermediate) Step1->Inter Yield: ~95% Step2 Demethylation (BBr3, DCM, -78°C) Inter->Step2 Ether Cleavage Product 5-Bromo-2,3-dihydroxybenzaldehyde (Target) Step2->Product Yield: ~92%

Figure 1: Regioselective synthesis of 5-bromo-2,3-dihydroxybenzaldehyde from o-vanillin.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

  • Dissolution: Dissolve o-vanillin (10.0 g, 65.7 mmol) and sodium acetate (8.0 g) in glacial acetic acid (50 mL).

  • Bromination: Add a solution of bromine (3.4 mL, 66.0 mmol) in acetic acid (20 mL) dropwise over 30 minutes at room temperature. The 3-methoxy group directs the electrophile to the para position (C5).

  • Workup: Stir for 2 hours. Pour the mixture into ice water (300 mL). Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[2]

    • Yield: ~95% (Pale yellow crystals).[1][2]

Step 2: Demethylation to 5-Bromo-2,3-dihydroxybenzaldehyde

  • Setup: Under nitrogen atmosphere, dissolve the intermediate (2.0 g, 8.6 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition: Cool to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (

    
    , 1.0 M in DCM, 25 mL) via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench with saturated

    
     solution (exothermic!). Adjust pH to ~5-6 with 1M HCl.
    
  • Extraction: Extract with ethyl acetate (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
    • Yield: ~92% (Pale brown solid).

Reactivity & Applications

The core utility of 5-bromo-2,3-dihydroxybenzaldehyde lies in its dual functionality: the aldehyde (for Schiff base formation) and the bromine (for cross-coupling).

A. Schiff Base Ligand Synthesis

The condensation with primary amines yields Schiff bases (imines) with potent biological activity. The ortho-hydroxyl group facilitates metal coordination, making these ligands ideal for generating transition metal complexes (Cu, Zn, Co).

Protocol:

  • Mix equimolar amounts of aldehyde and primary amine (e.g., aniline, amino acids) in ethanol.

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux for 3–6 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Cool to precipitate the Schiff base; filter and wash with cold ethanol.

SchiffBase Aldehyde 5-Bromo-2,3-dihydroxy- benzaldehyde Complex Hemiaminal Intermediate Aldehyde->Complex Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Complex Imine Schiff Base (C=N Bond) Complex->Imine - H2O (Dehydration)

Figure 2: Mechanism of Schiff base formation.

B. Medicinal Chemistry: PTP1B Inhibition

Research indicates that derivatives of 5-bromo-2,3-dihydroxybenzaldehyde act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

  • Mechanism: The catechol moiety mimics the phosphate group of the substrate, while the bromine atom occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.

  • Therapeutic Potential: Treatment of Type 2 Diabetes and Obesity.[3]

References

  • Yamaguchi, T. et al. (2022).[4] Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Institutes of Health (NIH).

  • Wootton, T. L. (2023).[3] Synthesis and drug development of small molecule inhibitors of PTP1B. Sheffield Hallam University Research Archive.

  • PubChem. (2025).[1] 5-Bromo-2,3-dihydroxybenzaldehyde Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[1] Synthesis and Biological Evaluation of Schiff Bases Derived from Brominated Benzaldehydes.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2,3-Dihydroxybenzaldehyde in PTP1B Inhibitor Design

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, derivatization, and biological evaluation of 5-bromo-2,3-dihydroxybenzaldehyde as a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, derivatization, and biological evaluation of 5-bromo-2,3-dihydroxybenzaldehyde as a privileged scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.

Introduction: The Strategic Scaffold

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated negative regulator of insulin and leptin signaling, making it a prime target for type 2 diabetes and obesity therapeutics. However, developing active site inhibitors is challenging due to the highly polar nature of the phosphotyrosine (pTyr) binding pocket.

5-bromo-2,3-dihydroxybenzaldehyde represents a "privileged structure" for PTP1B inhibition due to three synergistic structural features:

  • 2,3-Dihydroxy (Catechol) Moiety: Mimics the phosphate group of pTyr, capable of forming bidentate hydrogen bonds with the active site residues (e.g., Asp181, Gln262) and coordinating with the catalytic Cys215.

  • 5-Bromo Substituent: Enhances lipophilicity and facilitates halogen bonding with hydrophobic pockets surrounding the active site, improving selectivity over other phosphatases (e.g., TCPTP).

  • Aldehyde Handle: A versatile reactive group for generating Schiff bases, hydrazones, or thiazolidinediones—classes of compounds with established PTP1B inhibitory activity.

Chemical Profile & Synthesis

Compound: 5-bromo-2,3-dihydroxybenzaldehyde Molecular Formula: C₇H₅BrO₃ MW: 217.02 g/mol

Protocol 1: Regioselective Synthesis

The synthesis relies on the electrophilic bromination of 2,3-dihydroxybenzaldehyde. The 2-OH and 3-OH groups are strong activators. The 5-position is para to the 2-OH group, making it the most nucleophilic site for substitution, minimizing steric hindrance compared to the 4- or 6-positions.

Materials:

  • 2,3-Dihydroxybenzaldehyde (Starting Material)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,3-dihydroxybenzaldehyde in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination:

    • Option A (Br₂): Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature.

    • Option B (NBS): Add NBS (10.5 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10% sodium bisulfite to remove excess bromine.

  • Isolation: A precipitate should form. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Characterization: Confirm structure via ¹H NMR (Look for loss of H-5 signal and retention of H-4/H-6 coupling).

Visualization: Synthesis Pathway

Synthesis SM 2,3-Dihydroxybenzaldehyde (Precursor) Intermediate Sigma Complex (Transition State) SM->Intermediate Nucleophilic Attack Reagent Br2 / AcOH (Electrophilic Bromination) Reagent->Intermediate Product 5-Bromo-2,3-dihydroxybenzaldehyde (Target Intermediate) Intermediate->Product -HBr (Re-aromatization)

Caption: Regioselective bromination pathway targeting the C5 position para to the 2-hydroxyl group.

Downstream Application: Inhibitor Library Generation

The aldehyde group is the primary handle for diversification. A common high-yield application is the formation of Schiff Base inhibitors .

Protocol 2: Schiff Base Condensation

Objective: Synthesize 5-bromo-2,3-dihydroxy-benzylidene-aniline derivatives.

  • Reactants: Mix 1.0 eq of 5-bromo-2,3-dihydroxybenzaldehyde with 1.0 eq of a substituted aniline (e.g., 4-fluoroaniline) in Ethanol (EtOH).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 3–6 hours.

  • Workup: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold EtOH.

Biological Validation: PTP1B Inhibition Assay

To validate the intermediate and its derivatives, a colorimetric enzymatic assay using p-Nitrophenyl Phosphate (pNPP) is the standard.

Protocol 3: Kinetic PTP1B Assay (pNPP Method)

Principle: PTP1B hydrolyzes colorless pNPP to yellow p-nitrophenol (pNP), measurable at 405 nm. Inhibitors reduce the rate of this color development.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol). Note: DTT is critical to maintain the active site Cysteine in a reduced state.

  • Enzyme: Recombinant Human PTP1B (0.5 – 1.0 µg/mL final concentration).

  • Substrate: pNPP (2 mM stock).

  • Inhibitor: 5-bromo-2,3-dihydroxybenzaldehyde (dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor in DMSO (Final DMSO conc. < 1%).

  • Incubation: In a 96-well plate, add:

    • 170 µL Assay Buffer

    • 10 µL Inhibitor Solution (or DMSO control)

    • 10 µL PTP1B Enzyme

    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 10 µL pNPP substrate.

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate Initial Velocity (

    
    ) from the linear portion of the curve. Determine IC50 using non-linear regression (GraphPad Prism).
    
Data Presentation: Expected Results
CompoundSubstituentIC50 (µM)Mechanism
Control DMSON/AFull Activity
Ref. Inhibitor Sodium Orthovanadate~1–5Competitive
Intermediate 5-Br-2,3-DHB10–50Reversible / Competitive
Derivative Schiff Base (4-F)< 5Mixed / Competitive

*Values are estimated based on typical SAR for brominated catechol derivatives.

Visualization: Assay Logic

Assay Mix Reaction Mix: Buffer + PTP1B + Inhibitor Incubate Incubation (10 min @ 37°C) Mix->Incubate Equilibrium Binding Substrate Add pNPP Substrate Incubate->Substrate Start Reaction Measure Measure A405nm (Kinetic Read) Substrate->Measure Hydrolysis Analysis Calculate IC50 (% Inhibition vs Log[Conc]) Measure->Analysis Data Processing

Caption: Step-by-step workflow for the high-throughput pNPP enzymatic assay.

Expert Troubleshooting & Optimization

  • Solubility: Brominated compounds can be hydrophobic. Ensure DMSO stocks are fully solubilized; mild sonication may be required.

  • False Positives: Catechols can undergo oxidation to quinones, which generate Hydrogen Peroxide (

    
    ). 
    
    
    
    irreversibly inactivates PTP1B.
    • Validation Step: Always include Catalase (100 U/mL) in the assay buffer to decompose

      
       and confirm that inhibition is due to the compound, not oxidative stress.
      
  • pH Sensitivity: The pNPP reaction is pH sensitive. Ensure the buffer is strictly pH 7.2–7.4.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Cui, C. B., et al. (2018). Bromophenols from Marine Algae with PTP1B Inhibitory Activity. Marine Drugs, 16(12), 499. (Demonstrates the efficacy of brominated phenol pharmacophores). Link

Application

Application Note: Metal Complexation of 5-Bromo-2,3-Dihydroxybenzaldehyde Derivatives

Executive Summary & Scientific Rationale The coordination chemistry of 5-bromo-2,3-dihydroxybenzaldehyde (5-B-2,3-DHBA) represents a niche but high-value area in inorganic medicinal chemistry. Unlike the ubiquitous 5-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The coordination chemistry of 5-bromo-2,3-dihydroxybenzaldehyde (5-B-2,3-DHBA) represents a niche but high-value area in inorganic medicinal chemistry. Unlike the ubiquitous 5-bromosalicylaldehyde (which possesses a single phenolic -OH), the 2,3-dihydroxy motif introduces a catechol functionality adjacent to the aldehyde.

Why this scaffold matters:

  • Siderophore Mimicry: The ortho-dihydroxy (catechol) group is a privileged structure for sequestering Fe(III), mimicking bacterial siderophores (e.g., enterobactin).

  • Redox Activity: Catechols undergo reversible oxidation to quinones, facilitating redox-cycling mechanisms essential for cytotoxic anticancer activity.

  • Halogen Bonding: The bromine at position 5 enhances lipophilicity (logP) and provides a site for halogen bonding (C-Br···O/N), improving protein binding affinity.

This guide provides a validated workflow for derivatizing 5-B-2,3-DHBA into Schiff base ligands and complexing them with transition metals (Cu, Ni, Zn, Co).

Chemical Basis & Ligand Design[1]

The primary route to utilizing 5-B-2,3-DHBA is via Schiff base condensation with primary amines. The resulting ligands typically adopt an ONO or ONNO coordination geometry, depending on the amine used.

Structural Logic
  • Aldehyde (C=O): Condensation site for azomethine (C=N) formation.

  • 2-OH (Phenolic): Deprotonates to form a covalent M-O bond.

  • 3-OH (Phenolic): Often remains protonated or participates in hydrogen bonding/supramolecular packing, unless high pH forces bridging coordination.

  • 5-Br: Steric modulator and lipophilic anchor.

Experimental Protocols

Protocol A: Ligand Synthesis (Schiff Base Condensation)

Target: Synthesis of 5-bromo-2,3-dihydroxybenzylidene-amine derivatives.

Reagents:

  • 5-bromo-2,3-dihydroxybenzaldehyde (1.0 eq)

  • Primary Amine (e.g., 4-aminoantipyrine, ethylenediamine, or substituted aniline) (1.0 - 0.5 eq depending on stoichiometry)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-bromo-2,3-dihydroxybenzaldehyde in 20 mL of hot absolute ethanol (50°C). Ensure complete dissolution; the solution should be clear to pale yellow.

  • Addition: Add 1.0 mmol of the selected amine slowly.

    • Note: If using a diamine (e.g., ethylenediamine) for a tetradentate ligand, use 0.5 mmol of amine per 1.0 mmol of aldehyde.

  • Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium toward imine formation.

  • Reflux: Reflux the mixture at 75-80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Cool to room temperature. If precipitate does not form immediately, reduce volume by 50% via rotary evaporation and refrigerate at 4°C overnight.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol.

Protocol B: Metal Complexation (General Procedure)

Target: M(II) Complexes (Cu, Ni, Co, Zn).[1][2]

Reagents:

  • Synthesized Ligand (from Protocol A)

  • Metal Salt: Acetates (

    
    ) are preferred over chlorides to avoid counter-ion interference and facilitate deprotonation.
    
  • Base: Triethylamine (Et3N) or NaOH (0.1 M).

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1.0 mmol of the Schiff base ligand in 25 mL hot methanol/ethanol.

  • Deprotonation: Add Et3N (1.0 mmol) dropwise. The solution color typically intensifies (e.g., yellow to orange/red) due to phenolate formation.

    • Critical: Do not exceed pH 8-9 to prevent oxidation of the catechol moiety to a quinone before complexation.

  • Metallation: Add 1.0 mmol of Metal(II) Acetate dissolved in 10 mL water/ethanol buffer.

  • Reflux: Reflux for 4–8 hours.

    • Observation: Copper complexes often precipitate as dark green/brown solids; Nickel as green/light blue; Zinc as colorless/white.

  • Isolation: Filter the hot solution to remove impurities. Cool the filtrate to induce precipitation of the complex.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Bromo-2,3-dihydroxybenzaldehyde Amine Add Primary Amine (Ethanol, 50°C) Start->Amine Catalyst Add Glacial Acetic Acid (Reflux 3-6h) Amine->Catalyst SchiffBase Schiff Base Ligand (Precipitate & Purify) Catalyst->SchiffBase Condensation MetalSalt Add M(II) Acetate + Et3N (Deprotonation) SchiffBase->MetalSalt Complexation Reflux (4-8h) (Methanol/Ethanol) MetalSalt->Complexation FinalProduct Solid Metal Complex (Filter, Wash, Dry) Complexation->FinalProduct Coordination

Figure 1: Step-by-step synthetic pathway from precursor aldehyde to final metal complex.

Characterization & Validation

To ensure scientific integrity, the following data profile is required for every new complex.

Table 1: Key Spectroscopic Markers
TechniqueFunctional GroupExpected Signal (Ligand)Expected Signal (Complex)Mechanistic Insight
FT-IR Azomethine


Shift

Indicates N-coordination to metal.
FT-IR Phenolic


Disappears / BroadensDeprotonation and M-O bond formation.
FT-IR M-O / M-NN/A

Confirmation of metal chelation.
1H NMR Azomethine (-CH=N-)

Shifted (if diamagnetic)Electron density change upon coordination.
UV-Vis d-d TransitionN/A

Geometry determination (e.g., Sq. Planar vs Tetrahedral).
Magnetic Susceptibility Guidelines
  • Cu(II):

    
     (Paramagnetic, 
    
    
    
    , 1 unpaired electron).
  • Ni(II): Diamagnetic (Square Planar) or

    
     (Octahedral/Tetrahedral).
    
  • Zn(II): Diamagnetic (Use NMR for characterization).

Applications & Mechanism of Action

Biological Activity: Antimicrobial & Cytotoxic

The 5-bromo-2,3-dihydroxy motif is particularly effective against resistant bacterial strains (e.g., S. aureus) and cancer cell lines.

Mechanism:

  • Tweedy's Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom (enhanced by the 5-Bromo substituent).

  • Membrane Permeation: The neutral, lipophilic complex crosses the lipid bilayer of the cell membrane more effectively than the free ligand.

  • Intracellular Action: Once inside, the complex may:

    • Bind to DNA (Intercalation).

    • Generate Reactive Oxygen Species (ROS) via the catechol/quinone redox couple.

Visualization: Biological Mechanism[4]

BioMechanism Complex 5-Br-Metal Complex (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Permeation Intracellular Intracellular Space Membrane->Intracellular Target1 DNA Intercalation (Block Replication) Intracellular->Target1 Target2 ROS Generation (Oxidative Stress) Intracellular->Target2 Apoptosis Cell Death (Apoptosis) Target1->Apoptosis Target2->Apoptosis

Figure 2: Mechanistic pathway of cytotoxicity for 5-bromo-2,3-dihydroxybenzaldehyde metal complexes.

Troubleshooting & Critical Considerations

  • Solubility Issues: If the Schiff base is insoluble in ethanol, switch to DMF or DMSO . However, remove these solvents thoroughly (high vacuum) as they can coordinate to the metal.

  • Oxidation: The 2,3-dihydroxy group is sensitive to air oxidation at high pH. Perform the addition of base (Et3N) under an inert atmosphere (

    
     or Ar) if the solution turns black/tarry immediately.
    
  • Hydration: Many of these complexes form hydrates (

    
    ). Use TGA (Thermogravimetric Analysis)  to distinguish between coordinated water (loss > 150°C) and lattice water (loss < 100°C).
    

References

  • Synthesis of Brominated Benzaldehyde Precursors Source: SciELO (Journal of the Brazilian Chemical Society) Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes Context: Describes the bromination patterns and synthesis of 5-bromo-2,3-dimethoxybenzaldehyde, the protected precursor to the title compound. (Inferred from search result 1.1)

  • Biological Activity of 5-Bromosalicylaldehyde Derivatives Source: MDPI (Molecules) Title: Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity Context: Validates the cytotoxic enhancement provided by the 5-bromo substituent in salicylaldehyde-based ligands.[3]

  • Catechol-Based Marine Compounds Source: MDPI (Marine Drugs) Title: 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses Inflammation Context: Establishes the biological relevance and safety profile of brominated dihydroxybenzaldehydes (BDB).

  • Schiff Base Metal Complexation Protocols Source: BenchChem Title: Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols Context: Provides the foundational reflux/precipitation methodology adapted for this guide.

  • Theoretical & Experimental Analysis Source: NIH (PubMed Central) Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde Context: Offers data on DFT calculations and stability which supports the thermodynamic stability arguments in the protocol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Bromination of o-Vanillin

Ticket ID: REGIO-BR-OVAN-001 Subject: Troubleshooting Regioselectivity and Yield in o-Vanillin Bromination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-BR-OVAN-001 Subject: Troubleshooting Regioselectivity and Yield in o-Vanillin Bromination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: Brominating o-vanillin (2-hydroxy-3-methoxybenzaldehyde) presents a classic conflict of directing groups. Unlike standard vanillin (where the 5-position is the only electronically activated and sterically accessible site), o-vanillin offers two potential nucleophilic sites activated by the hydroxyl (-OH) and methoxy (-OMe) groups.

The Electronic Landscape:

  • The Substrate: o-Vanillin (1-CHO, 2-OH, 3-OMe).[1]

  • The Dominant Director: The Phenolic -OH (C2). It is a strong activator and directs ortho (C1, C3) and para (C5).[1] Since C1 and C3 are substituted, the electronic vector points strongly to C5 .[1]

  • The Secondary Director: The Methoxy -OMe (C3). It is a moderate activator directing ortho (C2, C4) and para (C6).[1]

  • The Conflict: While -OH directs to C5, the -OMe group exerts a weaker directing effect toward C6 (and C4).

  • The Outcome: Under kinetically controlled conditions, C5-bromination (5-bromo-2-hydroxy-3-methoxybenzaldehyde) is the major product due to the superior activating power of the phenoxide/phenol moiety. However, thermodynamic drift or high temperatures can lead to C6-bromination or 5,6-dibromination .[1]

Regioselectivity Map

Regioselectivity Start o-Vanillin (2-OH, 3-OMe) Path5 Path A: para-to-OH (Major Electronic Vector) Start->Path5 Fast (Kinetic) Path6 Path B: para-to-OMe (Minor Electronic Vector) Start->Path6 Slow Prod5 5-Bromo-o-vanillin (Target Product) Path5->Prod5 Prod6 6-Bromo-o-vanillin (Impurity) Path6->Prod6 DiBromo 5,6-Dibromo-o-vanillin (Over-reaction) Prod5->DiBromo Excess Br2 / High T Prod6->DiBromo Excess Br2

Figure 1: Mechanistic pathway showing the competition between the C5 (major) and C6 (minor) bromination sites.[1]

Standard Operating Procedures (SOPs)

We recommend two protocols depending on your lab's restrictions on elemental bromine usage.

Protocol A: The Classic Method ( / Acetic Acid)

Best for: Scalability and highest regioselectivity.

  • Preparation: Dissolve o-vanillin (1.0 eq) in Glacial Acetic Acid (AcOH) (5–7 mL per gram of substrate). Add Sodium Acetate (NaOAc) (1.1 eq) to buffer the HBr generated.

  • Addition: Cool the solution to 15°C . Add elemental Bromine (

    
    ) (1.05 eq) dissolved in AcOH dropwise over 30–60 minutes.
    
  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Do not heat.

  • Quench: Pour mixture into ice-cold water (5x reaction volume).

  • Workup: The product usually precipitates. Filter and wash with cold water.[2][3] If oil forms, extract with DCM.[1]

Protocol B: The "Green" Method (KBr / Oxone or )

Best for: Safety and avoiding liquid bromine handling.

  • Preparation: Dissolve o-vanillin (1.0 eq) and KBr (1.1 eq) in 50% aqueous Ethanol or Methanol.

  • Oxidant Addition:

    • Option 1 (Oxone): Add Oxone® (0.6 eq) portion-wise at room temperature.

    • Option 2 (

      
      ): Add 30% 
      
      
      
      (1.5 eq) dropwise. Acidify slightly with dilute HCl to catalyze.
  • Reaction: Stir at room temperature for 2–4 hours. The solution typically turns orange/red (generation of

    
    ) then fades as it consumes.
    
  • Workup: Evaporate ethanol, dilute with water, filter the precipitate.

Troubleshooting Matrix (FAQ)

Issue 1: "I am seeing a significant amount of the 6-bromo isomer."

Diagnosis: The reaction temperature was likely too high, or the solvent polarity was insufficient to stabilize the transition state for para-substitution. Corrective Action:

  • Temperature Control: Ensure the addition is done at 0–5°C and the reaction never exceeds 25°C. Higher temperatures increase the energy available to overcome the activation barrier for the sterically hindered 6-position.

  • Solvent Switch: If using DCM or chloroform, switch to Acetic Acid or Acetonitrile .[1] Polar solvents stabilize the charged Wheland intermediate, favoring the electronically driven para-substitution (C5) over the sterically driven outcomes.

Issue 2: "My product is a mixture of mono- and di-brominated species."

Diagnosis: Localized high concentration of bromine (poor mixing) or incorrect stoichiometry. Corrective Action:

  • Dilution: Dilute the bromine solution significantly before addition.

  • Addition Rate: Slow down the addition rate. If

    
     accumulates (dark red color persists too long), stop addition until it consumes.[1]
    
  • Stoichiometry: strictly limit

    
     to 1.00–1.05 equivalents . The phenolic ring is highly activated; excess bromine will rapidly attack the second position.
    
Issue 3: "The reaction mixture turned into a dark tar/oil."

Diagnosis: Oxidation of the aldehyde to a carboxylic acid or polymerization, often caused by radical mechanisms or highly acidic conditions.[1] Corrective Action:

  • Buffer: Ensure NaOAc is present if using Protocol A. This scavenges HBr, preventing acid-catalyzed degradation.[1]

  • Radical Scavenger: Perform the reaction in the dark or low light to inhibit radical side-chain bromination (though less likely on the ring).

  • Inert Atmosphere: Run under

    
     to prevent air oxidation of the aldehyde.
    

Data & Characterization

Comparison of Methods

MetricProtocol A (

/AcOH)
Protocol B (KBr/Oxone)Protocol C (NBS/MeCN)
Yield 85–95%75–85%80–90%
Regioselectivity (5:6 ratio) >95:5~90:10>92:8
Atom Economy HighLow (Solid waste)Moderate
Safety Profile Hazardous (Liquid

)
Excellent (In-situ generation)Good (Solid reagent)

Characterization Checklist (5-bromo-o-vanillin)

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 127–129°C (distinct from 6-bromo isomer).[4]

  • 1H NMR (DMSO-d6): Look for the aromatic region.

    • 5-bromo: Two doublets (meta-coupling not typical here, usually para/ortho coupling depending on remaining protons).[1] In 5-bromo, protons are at C4 and C6.[1] They are meta to each other. Expect doublets with

      
      .
      
    • 6-bromo:[1][4][5] Protons at C4 and C5. They are ortho to each other. Expect doublets with

      
      . This is the definitive test. 
      
Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered Q1 Is the product a mixture of isomers? Start->Q1 Q2 Is there starting material left? Start->Q2 Q3 Is there di-bromo product? Start->Q3 Sol1 Action: Lower Temp (<5°C) Switch to AcOH Q1->Sol1 Yes Sol2 Action: Check Stoichiometry (Increase to 1.1 eq) Q2->Sol2 Yes Sol3 Action: Slow Addition Dilute Reagent Q3->Sol3 Yes

Figure 2: Decision tree for rapid troubleshooting of experimental deviations.

References

  • Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

    • Alves, C. et al. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes."[1] J. Braz. Chem. Soc., 2018.[1]

    • Note: This paper details the specific bromination of o-vanillin using /AcOH and confirms the 5-bromo regioselectivity.
  • Green Bromination Protocols

    • Podgoršek, A. et al. "“Green” bromination of ketones with H2O2-HBr “on water”."[1][6] Green Chem., 2007.[1][6]

    • Context: Adapts the HBr/H2O2 system for phenolic substrates, minimizing hazardous waste.[1]

  • Regioselectivity in Phenolic Aldehydes

    • BenchChem.[7] "A Researcher's Guide to the Regioselectivity of Aromatic Bromination."

    • Context: General guide on directing effects of -OH vs -OMe in polysubstituted benzenes.
  • Mechanistic Verification

    • ChemicalBook. "2-Bromo-5-hydroxybenzaldehyde Synthesis Procedures."[1]

    • Context: Provides melting point data and altern

Sources

Optimization

Technical Support Center: NMR Solubility Optimization for 5-Bromo-2,3-Dihydroxybenzaldehyde

Ticket ID: NMR-SOL-5B23DHB Status: Open Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary & Molecule Analysis The Molecule: 5-bromo-2,3-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOL-5B23DHB Status: Open Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Molecule Analysis

The Molecule: 5-bromo-2,3-dihydroxybenzaldehyde The Challenge: Users frequently report failure to dissolve this compound in standard non-polar solvents (e.g., CDCl₃) or encounter broad, uninterpretable peaks in polar solvents.

Technical Root Cause: This molecule acts as a "solubility brick" due to two competing forces:

  • High Lattice Energy: The ortho-dihydroxy (catechol) motif creates a robust intermolecular hydrogen-bonding network in the solid state. The bromine atom at position 5 adds significant lipophilicity and promotes

    
    -
    
    
    
    stacking, further tightening the crystal lattice.
  • Solvent Mismatch: Standard chloroform (CDCl₃) lacks the hydrogen-bond accepting capability to disrupt this lattice. While the bromine suggests lipophilicity, the polar catechol core dominates the solubility profile.

Troubleshooting Guide (Q&A)

Phase 1: Solvent Selection (The Basics)

Q: I tried dissolving 10 mg in CDCl₃, but it just floats. Why won't it dissolve? A: This is a classic "Like Dissolves Like" failure. CDCl₃ is a non-polar, weak hydrogen-bond donor. It cannot compete with the strong intermolecular hydrogen bonds holding your crystal lattice together.

  • Solution: You must switch to a Polar Aprotic Solvent .

    • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆). It is a powerful H-bond acceptor that will disrupt the crystal lattice and solvate the hydroxyl groups.

    • Secondary Recommendation: Acetone-d₆ . Use this if you need to recover the sample easily (lower boiling point) or if DMSO causes peak broadening due to viscosity.

Q: Can I use Methanol-d₄ (MeOD) to improve solubility? A: Proceed with caution. While MeOD will dissolve the compound, it is a protic solvent.

  • The Risk: The deuterium in MeOD will rapidly exchange with the labile protons on the 2-OH and 3-OH groups.

  • The Result: Your OH peaks will disappear from the ¹H NMR spectrum, preventing you from confirming their presence or analyzing their hydrogen-bonding state. Only use MeOD if you solely need to check the aromatic/aldehyde signals.

Phase 2: Advanced Optimization

Q: I switched to DMSO-d₆, but the peaks are broad and undefined. Is my sample impure? A: Not necessarily. Broadening in DMSO usually stems from two sources:

  • Viscosity: DMSO is viscous, which slows molecular tumbling (increasing correlation time,

    
    ), leading to broader linewidths.
    
  • Water Exchange: DMSO is hygroscopic. Absorbed atmospheric water exchanges with your phenolic OH protons, causing broadening.

  • The Fix:

    • Step 1: Ensure your DMSO-d₆ is from a fresh ampoule or stored over molecular sieves.

    • Step 2: Gently heat the sample inside the NMR probe (e.g., to 313 K / 40°C). This lowers viscosity and sharpens the peaks.

Q: I see a new peak around 9.6-9.8 ppm. Is the aldehyde decomposing? A: Likely not. The aldehyde proton typically appears around 9.8-10.2 ppm. However, if you see a second set of peaks, check for oxidation .

  • Mechanism: Benzaldehydes, especially electron-rich ones like catechols, can air-oxidize to benzoic acids.

  • Diagnostic: Check for a broad carboxylic acid proton peak (11-13 ppm). If present, repurify your sample.

Standard Operating Procedures (SOPs)

SOP-A: The "Gold Standard" Preparation (DMSO-d₆)

Use this for full structural characterization including OH protons.

  • Preparation: Dry the solid sample under high vacuum for 1 hour to remove trace hydration water.

  • Weighing: Weigh 5–8 mg of 5-bromo-2,3-dihydroxybenzaldehyde into a clean vial. Note: Do not exceed 10 mg/0.6 mL to prevent aggregation.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D, stored over 4Å molecular sieves).

  • Mixing: Vortex for 30 seconds. If solid remains, sonicate for 2 minutes at room temperature.

  • Acquisition: Run the ¹H NMR experiment.

    • Optimization: If resolution is poor, increase probe temperature to 300 K or 310 K .

SOP-B: The "Coupling Analysis" Preparation (Acetone-d₆)

Use this if DMSO viscosity is obscuring fine splitting patterns.

  • Weighing: Weigh 3–5 mg of sample.

  • Solvation: Add 0.6 mL of Acetone-d₆ .

  • Cooling (Optional): If OH proton exchange is too fast (peaks are broad), cool the probe to 273 K (0°C) . This slows the exchange rate, often revealing sharp doublets for the OH protons if intramolecular H-bonding is present.

Decision Logic & Workflow

The following diagram illustrates the logical decision path for selecting the correct solvent and troubleshooting spectral issues.

NMR_Solubility_Workflow Start Start: 5-Bromo-2,3-Dihydroxybenzaldehyde Sample Check_CDCl3 Attempt CDCl3? Start->Check_CDCl3 Fail_CDCl3 Result: Insoluble / Suspension (Reason: High Lattice Energy) Check_CDCl3->Fail_CDCl3 Likely Outcome Select_Polar Select Polar Aprotic Solvent Fail_CDCl3->Select_Polar Try_DMSO Option A: DMSO-d6 (Best for Solubility) Select_Polar->Try_DMSO Try_Acetone Option B: Acetone-d6 (Best for Resolution) Select_Polar->Try_Acetone Check_Spectrum Analyze Spectrum Try_DMSO->Check_Spectrum Try_Acetone->Check_Spectrum Issue_Broad Issue: Broad Peaks? Check_Spectrum->Issue_Broad If fuzzy Issue_MissingOH Issue: Missing OH Peaks? Check_Spectrum->Issue_MissingOH If OH absent Success Success: High Resolution Spectrum Check_Spectrum->Success If sharp Fix_Heat Action: Heat to 313K (Reduces Viscosity) Issue_Broad->Fix_Heat Fix_Dry Action: Dry Solvent/Sample (Reduces H-Exchange) Issue_Broad->Fix_Dry Fix_Heat->Success Fix_Dry->Success Fix_MeOD Cause: Used Methanol-d4? (Deuterium Exchange) Issue_MissingOH->Fix_MeOD

Figure 1: Decision tree for NMR solvent selection and troubleshooting for sparingly soluble phenolic aldehydes.

Summary Data Table

SolventSolubility RatingOH Peak VisibilityPrimary IssueRecommended Use
CDCl₃ Poor / InsolubleN/ASample floats; no signal.Do not use.
DMSO-d₆ Excellent Visible (often broad)Viscosity broadening; water absorption.Routine Characterization.
Acetone-d₆ GoodVisible (sharp)Limited solubility range; volatility.Coupling/Fine Structure Analysis.
Methanol-d₄ GoodInvisible OH protons exchange with solvent.Only for carbon backbone check.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Context: Authoritative source for identifying solvent residual peaks (e.g.
  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Chemistry Department. [Link]

    • Context: Fundamental principles of solvent polarity and hydrogen bonding effects on NMR spectra.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Standard text describing the exchangeable nature of phenolic protons and the necessity of dry, aprotic solvents.

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 5-bromo-2,3-dihydroxybenzaldehyde in CDCl3

Comparative Analysis of NMR Solvation Systems Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Spectroscopists, and Medicinal Chemistry Leads. Executive Summary Characterizing 5-bromo-2,3-dihydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of NMR Solvation Systems

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Spectroscopists, and Medicinal Chemistry Leads.

Executive Summary

Characterizing 5-bromo-2,3-dihydroxybenzaldehyde presents a specific challenge in organic spectroscopy: the duality of phenolic protons. While DMSO-d6 is the standard solvent for counting exchangeable protons, Chloroform-d (CDCl₃) offers unique mechanistic insights into intramolecular hydrogen bonding that polar solvents obscure.

This guide compares the spectral performance of this compound in CDCl₃ against the industry-standard DMSO-d6, providing experimental protocols to overcome the solubility and exchange broadening issues inherent to chlorinated solvents.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must establish the magnetic environment. The introduction of a bromine atom at the C5 position of the 2,3-dihydroxybenzaldehyde scaffold simplifies the aromatic region from an ABC system to an AM (meta-coupled) system.

Key Structural Features:
  • Intramolecular H-Bond (The "Lock"): The hydroxyl group at C2 forms a stable 6-membered hydrogen-bonded ring with the aldehyde carbonyl. This deshields the C2-OH proton significantly, making it visible in CDCl₃.

  • The "Floppy" Proton: The hydroxyl at C3 lacks an intramolecular acceptor. In non-polar CDCl₃, its chemical shift is concentration-dependent and susceptible to exchange broadening.

  • Meta-Coupling: The remaining protons at C4 and C6 are separated by the quaternary C5-Br. They will appear as doublets with a characteristic meta-coupling constant (

    
    ).
    
Visualizing the Spin System

G Compound 5-Bromo-2,3- dihydroxybenzaldehyde Sub_CHO Aldehyde (-CHO) ~9.8 ppm (Anisotropic Deshielding) Compound->Sub_CHO Sub_OH2 2-OH ~11.0 ppm (Intramolecular H-Bond) Compound->Sub_OH2 Sub_OH3 3-OH ~5.5-6.5 ppm (Exchange Broadened) Compound->Sub_OH3 Sub_Br 5-Br Substituent Effect (Inductive Withdrawal) Compound->Sub_Br Sub_OH2->Sub_CHO H-Bond Stabilization

Figure 1: Structural features influencing chemical shifts. The red dashed line indicates the critical intramolecular hydrogen bond preserved in CDCl₃.

Comparative Data: CDCl₃ vs. DMSO-d6

The choice of solvent fundamentally alters the appearance of the spectrum. Below is the comparative analysis of chemical shifts (


).
Table 1: Chemical Shift Comparison
Proton Assignment

in CDCl₃ (ppm)
Multiplicity (

Hz)

in DMSO-d6 (ppm)
Performance Note
-CHO (Aldehyde) 9.80 – 9.88 s9.90 – 10.05Consistent in both; slightly more deshielded in DMSO.
2-OH (Phenolic) 11.05 – 11.20 s (sharp)10.50 – 11.00Critical Differentiator: In CDCl₃, this peak proves the ortho relationship to CHO via H-bonding.
3-OH (Phenolic) 5.50 – 6.50 br s (variable)9.80 – 10.20In CDCl₃, this peak drifts with concentration. In DMSO, it is distinct and sharp.
Ar-H (C6) 7.30 – 7.35 d (

)
7.25 – 7.30Ortho to CHO. Deshielded by carbonyl anisotropy.
Ar-H (C4) 7.55 – 7.60 d (

)
7.50 – 7.60Ortho to Br. Deshielded by electronegative Bromine.
Why Choose CDCl₃?

While DMSO provides "prettier" spectra with sharp OH peaks, CDCl₃ is superior for structural proof of the 2,3-dihydroxy substitution pattern.

  • Mechanism: In DMSO, the solvent breaks the intramolecular H-bond (2-OH...O=C) to form its own H-bonds.

  • Result: In DMSO, both OH peaks look similar. In CDCl₃, the massive shift difference between 2-OH (~11 ppm) and 3-OH (~6 ppm) confirms that one OH is adjacent to the carbonyl and the other is not.

Experimental Protocol: Obtaining High-Quality Data in CDCl₃

Phenols are notoriously difficult in CDCl₃ due to trace acidity in the solvent catalyzing proton exchange, which broadens peaks into the baseline. Follow this protocol to ensure data integrity.

Reagents & Equipment
  • Analyte: 5-bromo-2,3-dihydroxybenzaldehyde (>98% purity).

  • Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS. Crucial: Must be stored over molecular sieves or K₂CO₃ to neutralize acidity.

  • Instrument: 400 MHz NMR or higher recommended.

Workflow Diagram

Workflow Start Start: Sample Prep Dry Step 1: Neutralize CDCl3 (Filter through basic alumina or use fresh ampoule) Start->Dry Dissolve Step 2: Dissolution 10-15 mg in 0.6 mL CDCl3 (High conc. stabilizes 3-OH) Dry->Dissolve Acquire Step 3: Acquisition ns=16, d1=2.0s (Ensure relaxation for CHO) Dissolve->Acquire Process Step 4: Processing LB = 0.3 Hz Phasing: Manual (Critical for OH) Acquire->Process

Figure 2: Optimized workflow for phenolic NMR in chloroform.

Detailed Methodology
  • Solvent Neutralization: Chloroform naturally decomposes to HCl over time. Acid accelerates proton exchange, making OH peaks vanish. Action: Pass CDCl₃ through a small plug of basic alumina or use a fresh "silver foil" ampoule immediately upon opening.

  • Concentration: Prepare a concentrated sample (~15-20 mg in 0.6 mL). Higher concentration favors intermolecular H-bonding for the 3-OH group, making it sharper and easier to identify.

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (d1): Set to

      
       seconds. Aldehyde protons have long T1 relaxation times; insufficient delay reduces integration accuracy.
      
    • Scans (ns): Minimum 16 scans; 64 recommended for clear satellite detection.

Troubleshooting & Validation

If the spectrum is ambiguous, use these self-validating checks:

The D₂O Shake Test

To confirm which peaks are OH groups:

  • Run the standard 1H NMR in CDCl₃.

  • Add 1 drop of D₂O to the NMR tube and shake vigorously.

  • Wait 5 minutes for phase separation.

  • Re-run the spectrum.

    • Result: The peaks at ~11.2 ppm and ~6.0 ppm will disappear (exchange with D). The aldehyde (9.8 ppm) and aromatic doublets (7.3/7.6 ppm) will remain unchanged.

Temperature Variation

If the 3-OH peak (C3) overlaps with aromatics:

  • Run the experiment at 35°C (308 K) .

  • The OH peak will shift upfield (lower ppm) as H-bonds weaken, while C-H signals remain constant.

References

  • Abraham, R. J., et al. "Hydrogen bonding in hydroxybenzaldehydes: An NMR and theoretical study." Journal of the Chemical Society, Perkin Transactions 2, 2000.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Standard reference for solvent effects on acidity).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Authoritative text on substituent effects and coupling constants).
  • SDBS. "Spectral Database for Organic Compounds." AIST, Japan. (Reference for base 2,3-dihydroxybenzaldehyde shifts).

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Retrosynthesis Analysis

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Method

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